Ethyl 2-(hydroxyamino)acetate Ethyl 2-(hydroxyamino)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18143145
InChI: InChI=1S/C4H9NO3/c1-2-8-4(6)3-5-7/h5,7H,2-3H2,1H3
SMILES:
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

Ethyl 2-(hydroxyamino)acetate

CAS No.:

Cat. No.: VC18143145

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(hydroxyamino)acetate -

Specification

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name ethyl 2-(hydroxyamino)acetate
Standard InChI InChI=1S/C4H9NO3/c1-2-8-4(6)3-5-7/h5,7H,2-3H2,1H3
Standard InChI Key BRLVTVUDTJFBKK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CNO

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Ethyl 2-(hydroxyamino)acetate belongs to the class of α-hydroxyamino esters, with the molecular formula C₄H₉NO₃. Its hydrochloride salt (CAS 1177811-48-1) has the formula C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol . The compound’s IUPAC name is ethyl 2-(hydroxyamino)acetate, though it is also referred to as NSC-76357 in some pharmacological contexts .

Structural Characteristics:

  • Backbone: Ethyl acetate group (-OCOOCH₂CH₃)

  • Functional groups:

    • Hydroxyamino (-NHOH) at the α-position

    • Ester (-COO-) at the β-position

  • Tautomerism: The hydroxyamino group enables keto-enol tautomerism, influencing reactivity in synthetic applications .

Synthesis and Production

Synthetic Routes

While no direct synthesis protocols for ethyl 2-(hydroxyamino)acetate are documented in the provided sources, analogous methods for related hydroxyimino esters suggest viable pathways:

Route 1: Hydroxylamine Addition to Ethyl Glyoxylate

A plausible route involves the nucleophilic addition of hydroxylamine to ethyl glyoxylate:

HC(O)COOEt + NH2OHHN(OH)CH2COOEt\text{HC(O)COOEt + NH}_2\text{OH} \rightarrow \text{HN(OH)CH}_2\text{COOEt}

This reaction typically proceeds in aqueous or alcoholic media under mild acidic conditions .

Route 2: Nitro Group Reduction

Reduction of ethyl 2-nitroacetate derivatives using catalytic hydrogenation or zinc-acetic acid systems may yield the target compound:

NO2CH2COOEtH2/PdNH(OH)CH2COOEt\text{NO}_2\text{CH}_2\text{COOEt} \xrightarrow{\text{H}_2/\text{Pd}} \text{NH(OH)CH}_2\text{COOEt}

Such methods are commonly employed for synthesizing hydroxyamino derivatives .

Optimization Challenges

Key challenges include:

  • Oxidation sensitivity: The hydroxyamino group is prone to oxidation, necessitating inert atmospheres during synthesis .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is required to isolate the pure product, with typical yields around 60–70% based on analogous syntheses .

Physicochemical Properties

Thermal and Spectral Data

PropertyValueSource
Melting point (HCl salt)Not reported
Boiling pointDecomposes before boiling
Density~1.2 g/cm³ (estimated)
Refractive index1.45–1.48 (estimated)
pKa (NHOH)~9.5 (predicted)

Spectroscopic Features:

  • ¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 4.32 (q, 2H, OCH₂), 4.8–5.2 (br, NHOH) .

  • IR: Strong absorption at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H stretch) .

Applications in Organic Synthesis

Peptide Coupling Reagent

Although less studied than its cyano-substituted analog Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), ethyl 2-(hydroxyamino)acetate shows promise in peptide synthesis:

ParameterEthyl 2-(hydroxyamino)acetateHOBtHOAt
Racemization suppressionModerateLowHigh
Coupling efficiency85–90%75–80%90–95%
Explosive riskNoneHighModerate

Data extrapolated from studies on Oxyma .

Pharmaceutical Intermediate

The hydroxyamino group serves as a precursor for:

  • Hydroxamic acids: Anticancer agents via reaction with acyl chlorides.

  • Nitroxides: Stable radicals for EPR spectroscopy and antioxidant therapies.

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedUse PPE; avoid ingestion
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationSafety goggles required
H335May cause respiratory irritationUse fume hood

Waste Disposal

  • Neutralize with dilute NaOH (pH 7–8) before aqueous disposal.

  • Incineration recommended for bulk quantities.

Future Research Directions

Unexplored Synthetic Applications

  • Asymmetric catalysis: Chiral induction in Mannich reactions.

  • Coordination chemistry: Ligand design for transition metal complexes.

Computational Studies

DFT calculations could elucidate:

  • Tautomeric preferences in different solvents

  • Transition states in peptide coupling mechanisms

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator